![molecular formula C17H17N3O4 B2770455 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034280-06-1](/img/structure/B2770455.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

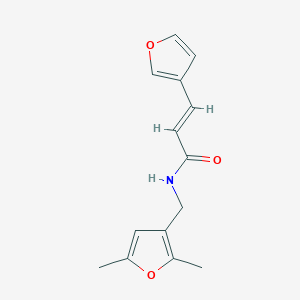

This compound is a complex organic molecule that is related to the field of medicinal chemistry . It seems to have a structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin subunit .

Chemical Reactions Analysis

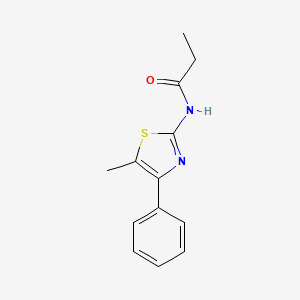

The chemical reactions involved in the synthesis of similar compounds have been discussed . One notable reaction is the Baeyer-Villager oxidation, which was identified as a potential issue in one proposed synthesis method .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

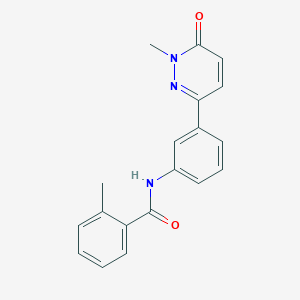

Compounds containing pyrazole moieties, similar to the one , have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, derivatives synthesized through cyclocondensation have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities assessed by DPPH radical scavenging assay (Golea Lynda, 2021). Such research indicates the potential of structurally related compounds in the development of new antimicrobial and antioxidant agents.

Pharmacological Potentials

Research on benzofuran and pyrazole derivatives has led to the identification of compounds with significant biological activities. For example, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, demonstrating potent anti-proliferative activities and providing insights into future design of B-Raf inhibitors (Yushun Yang et al., 2012). Such studies are critical for understanding the therapeutic potentials of these compounds in treating diseases driven by kinase dysregulation.

Molecular Docking and Quantum Chemical Calculations

The synthesis of heterocyclic compounds and their evaluation through molecular docking and quantum chemical calculations have contributed to a deeper understanding of their action mechanisms. For example, synthesized compounds with pyrazole backbones have been docked with enzymes, and the results explained interactions at the amino acid residue level (Golea Lynda, 2021). This approach aids in the rational design of new compounds with enhanced biological activities.

Synthesis and Evaluation of Pharmacologically Active Derivatives

Further research into the synthesis of pyrrolidines and their configurations via 1,3-dipolar cycloadditions to sugar-derived enones has expanded the scope of potential pharmacologically active derivatives (Guillermo A Oliveira Udry et al., 2014). These methodologies not only provide novel synthetic pathways but also open new avenues for the discovery of compounds with varied biological activities.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-17(15-11-22-13-3-1-2-4-14(13)24-15)20-8-5-12(10-20)23-16-9-18-6-7-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZLIXHOJPPXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)

![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)

![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)

![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)